![molecular formula C21H14ClNO4S B2868215 8-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate CAS No. 610760-35-5](/img/structure/B2868215.png)
8-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound, also known as BCTC, has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Highly Sensitive Probes for Ion Detection
A compound structurally related to 8-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate, utilized as a fluorescent probe, shows remarkable sensitivity towards Cr3+ ions in living cells. This application demonstrates the compound's potential in environmental monitoring and biological research, highlighting its quick response and significant fluorescence quenching upon ion detection (Mani et al., 2018).
Solvatochromic Shifts and Dipole Moment Estimation
Research on a synthesized coumarin derivative emphasizes its potential as a sensor for metal ions, notably Fe3+ and Cu2+, in aqueous solutions. The compound's high excited state dipole moment and solvatochromic shifts upon interaction with these ions suggest its application in chemical sensing and environmental analysis (Joshi et al., 2016).
Green Synthesis in Deep Eutectic Solvents
The use of deep eutectic solvents for synthesizing coumarinyl 1,2,4-triazoles introduces an environmentally benign medium for chemical reactions. This study not only presents an efficient method for synthesizing complex molecules but also emphasizes the role of solvent choice in green chemistry (Molnar et al., 2019).
Anticancer Activity Screening
A series of chromeno[4,3-b]pyridine derivatives, through design and synthesis, were evaluated for their anticancer activities, particularly against breast cancer. Molecular docking and binding energy calculations were employed, indicating the compounds' potential as therapeutic agents (Ghani et al., 2022).
Novel Synthesis Approaches and Biological Activities
Research into novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives showcases innovative synthetic routes and their potential biological activities. This work underlines the importance of chemical structure in determining the antimicrobial and cytotoxic properties of compounds (Shankar et al., 2017).
properties
IUPAC Name |
[8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4S/c1-11-10-28-20(23-11)15-9-26-19-12(2)17(8-7-14(19)18(15)24)27-21(25)13-5-3-4-6-16(13)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUAVFMZNZNLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=COC3=C(C2=O)C=CC(=C3C)OC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.